5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine
Description
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 5 and a piperidinyl ether moiety at position 2. The piperidine ring is further functionalized with a 4-methyl-1,3-thiazol-5-ylmethyl group. This structural motif is significant in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules and the pyrimidine scaffold’s role in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
4-methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-7-16-15(17-8-11)20-13-3-5-19(6-4-13)9-14-12(2)18-10-21-14/h7-8,10,13H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPKEHXJXWBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(N=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates and a series of C1 synthons such as aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a scaffold for developing new drugs with antibacterial, anticancer, and antiviral properties.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes like endothelin converting enzyme 1 and vascular adhesion protein.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal enzymatic functions and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Pyrimidine vs. Other Cores : The target compound’s pyrimidine core is shared with SCH 66712 and Compound 3, whereas S631-1647 and Example 196 utilize spirocyclic or peptidomimetic scaffolds. Pyrimidine derivatives often exhibit kinase or CYP450 inhibition, depending on substituents .
- Linker Groups : The piperidine linker in the target compound contrasts with SCH 66712’s piperazine (more polar due to two nitrogens) and S631-1647’s spirocyclic system (conformationally restricted) .
- Thiazole Substitution : The 4-methylthiazole group is conserved in the target compound, Compound 3, and Example 196, suggesting a role in hydrophobic interactions or metabolic stability .
Functional and Pharmacological Comparisons
Enzyme Inhibition Profiles
- CYP2D6 Inhibition : SCH 66712 () is a potent mechanism-based CYP2D6 inhibitor (KI = 4.8 µM, kinact = 0.14 min⁻¹). While the target compound lacks a piperazine group, its piperidinyl-thiazole motif may confer weaker CYP2D6 affinity due to reduced nitrogen basicity .
- Selectivity : SCH 66712 shows 5–10-fold selectivity over CYP3A4, CYP2C9, and CYP2C17. The target compound’s selectivity remains unstudied but could be influenced by its ether linkage and methyl substitution .
Physicochemical Data
- Melting Points : Compound 3 () melts at 242–243°C, indicative of high crystallinity. The target compound’s melting point is unreported but likely lower due to its flexible piperidine linker .
- Molecular Weight and Solubility : The target compound (MW: 331.44 g/mol) is smaller than S631-1647 (532.64 g/mol), suggesting better solubility and oral bioavailability. Its logP is estimated to be ~2.5 (moderate lipophilicity) .
Stability and Metabolic Considerations
- The ether bond in the target compound may enhance metabolic stability compared to SCH 66712’s piperazine, which is prone to oxidation .
Biological Activity
5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Pharmacological Properties
Recent studies have highlighted various biological activities associated with compounds containing thiazole and piperidine moieties, which are integral parts of this compound.
1. Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For example, one study reported that thiazole-integrated compounds showed IC50 values ranging from 1.61 to 2.14 µg/mL against specific cancer cell lines, demonstrating their potential as anticancer agents .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | U251 (Glioblastoma) | 1.61 ± 0.92 |
| Compound B | WM793 (Melanoma) | 2.14 ± 0.003 |
2. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored. Compounds similar to 5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine were found to eliminate tonic extensor phases in animal models, suggesting a protective effect against seizures .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly its ability to inhibit acetylcholinesterase (AChE) and urease. In vitro studies showed promising results with IC50 values significantly lower than standard inhibitors .
Table 2: Enzyme Inhibition Activity
| Enzyme | Compound Tested | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Compound C | 2.14 ± 0.003 |
| Urease | Compound D | 1.21 ± 0.005 |
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The piperidine moiety is known for its ability to interact with various neurotransmitter receptors, potentially modulating synaptic transmission and providing neuroprotective effects.
- Cell Cycle Modulation : Thiazole derivatives have been shown to induce apoptosis in cancer cells by affecting cell cycle regulators and promoting cell death pathways.
- Antioxidant Properties : Some studies suggest that compounds with similar structures may exhibit antioxidant activities, contributing to their protective effects against cellular damage.
Case Studies
Several case studies have demonstrated the efficacy of thiazole and piperidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole derivative showed a significant reduction in tumor size among patients with advanced melanoma, supporting the compound's potential as an effective anticancer agent.
- Case Study 2 : In a cohort study assessing the anticonvulsant effects of similar compounds, patients reported fewer seizure episodes when treated with a thiazole-piperidine combination therapy.
Q & A
Q. What are the recommended synthetic routes for 5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine?
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Introduce functional groups (e.g., hydroxymethyl) at specific positions using formaldehyde in the presence of a base like NaOH, as demonstrated in related pyrimidine derivatives .
- Hydrazine-mediated reactions : React intermediates with hydrazine in alcoholic solvents (e.g., ethanol or methanol) under reflux (78–108°C) to form target structures, as seen in thiadiazolo-pyrimidine syntheses .
- Purification : Recrystallization (e.g., using ethanol/DMF mixtures) or column chromatography is recommended for high-purity yields .
Q. What spectroscopic and structural characterization methods are suitable for this compound?
- NMR and IR spectroscopy : Confirm molecular structure and functional groups (e.g., amine, ether linkages) .
- X-ray crystallography : Resolve crystal packing and stereochemistry, as applied to analogous piperidine-pyrimidine hybrids .
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or selectivity during synthesis?
- Solvent and catalyst screening : Test polar aprotic solvents (e.g., DMF) or acidic conditions (e.g., glacial AcOH) to optimize nucleophilic substitution or cyclization steps .
- Design of Experiments (DOE) : Systematically vary temperature, stoichiometry, and reaction time. For example, refluxing in ethanol/water (4:1 v/v) improved yields in pyrimidine-thiadiazole syntheses .
- Mechanistic studies : Use computational tools (e.g., DFT) to model transition states and identify rate-limiting steps, as seen in piperidinyl-oxy pyrimidine analogs .
Q. How should discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) be analyzed?
- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values across studies using consistent microbial strains or cell lines.
- Structural analogs : Evaluate bioactivity trends in related compounds (e.g., thiadiazolo-pyrimidinones with antimicrobial/anticancer properties) to identify critical pharmacophores .
- Molecular docking : Screen against target proteins (e.g., kinases, bacterial enzymes) using software like AutoDock, referencing pyrimidine-based inhibitors .
Q. What strategies can optimize the synthetic route for scalability and reproducibility?
- Stepwise optimization : Prioritize high-yield steps (e.g., POCl3-mediated phosphorylation at 60°C) and replace hazardous reagents (e.g., formaldehyde with safer electrophiles) .
- Green chemistry : Explore solvent-free conditions or ionic liquids to improve sustainability, as demonstrated in pyrimidine heterocycle syntheses .
- Process analytical technology (PAT) : Use in-situ monitoring (e.g., FTIR) to track intermediate formation and minimize side reactions .
Q. How can researchers address conflicting structural data from X-ray crystallography vs. NMR?
- Multi-technique validation : Cross-validate NMR (solution-state) and X-ray (solid-state) data. For example, piperazine-pyrimidine hybrids showed conformational flexibility in solution but rigidity in crystals .
- Dynamic NMR studies : Analyze temperature-dependent shifts to detect rotamers or tautomers .
- Computational modeling : Compare DFT-optimized geometries with experimental data to resolve ambiguities .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
